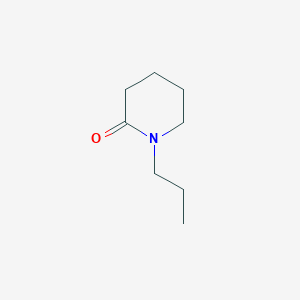

1-Propylpiperidin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

15865-19-7 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-propylpiperidin-2-one |

InChI |

InChI=1S/C8H15NO/c1-2-6-9-7-4-3-5-8(9)10/h2-7H2,1H3 |

InChI Key |

PYOFHCFMVFHGGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCCCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Propylpiperidin 2 One

Direct Synthesis of the 1-Propylpiperidin-2-one Core

The foundational approaches to constructing this compound primarily involve the formation of the six-membered lactam ring or the introduction of the N-propyl group onto a pre-existing piperidin-2-one core.

Cyclization Approaches for Six-Membered Lactam Ring Formation

The formation of the six-membered piperidinone ring is a key strategy in the synthesis of this compound. Various cyclization methods have been explored to achieve this. One common approach involves the intramolecular cyclization of amino acids or their derivatives. For instance, the cyclization of N-propyl-5-aminopentanoic acid can yield the desired lactam.

Another strategy involves the Dieckmann cyclization of diesters. ucl.ac.uk This method has been used to prepare piperidin-2,4-diones, which can be further modified to obtain the target compound. ucl.ac.uk For example, the cyclization of a diester derived from methyl 3-aminobutanoic acid has been demonstrated. ucl.ac.uk

Reductive amination followed by an aza-Michael reaction sequence offers a diastereoselective pathway to construct polysubstituted piperidine (B6355638) rings. researchgate.net Additionally, domino and multicomponent syntheses are considered superior for their high atom efficiency and environmental friendliness in creating piperidine structures. researchgate.net

N-Alkylation Strategies Utilizing Piperidin-2-one Precursors

The N-alkylation of piperidin-2-one is a direct and widely used method for the synthesis of this compound. This reaction typically involves the deprotonation of the lactam nitrogen followed by reaction with a propyl halide.

Common bases used for the deprotonation of piperidin-2-one include sodium hydride (NaH) and potassium tert-butoxide (KOtBu). The resulting lactamate anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, such as propyl bromide or propyl iodide, to form the N-substituted product. mdpi.comresearchgate.netresearchgate.net

Phase-transfer catalysis (PTC) provides an alternative method for N-alkylation under milder conditions. mdpi.comresearchgate.net In this approach, a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction between the lactam and the alkyl halide in a biphasic system. mdpi.com

A study on the N-alkylation of lactams reported a method using an alkyl halide, potassium carbonate, and potassium hydroxide (B78521) in the presence of TBAB. mdpi.com The reaction proceeds by simply mixing the components and can be enhanced by microwave irradiation. mdpi.comresearchgate.net

| Reagents | Conditions | Product | Yield | Reference |

| Piperidin-2-one, Propyl bromide, NaH | DMF | This compound | - | |

| Piperidin-2-one, Propyl iodide, K2CO3, KOH, TBAB | Microwave | This compound | High | mdpi.comresearchgate.net |

Transformations from Related Cyclic Amides or Amines

This compound can also be synthesized through the transformation of other cyclic compounds. For instance, N-propylpiperidin-4-one can serve as a precursor. The conversion of N-substituted 4-piperidones can be achieved through various synthetic manipulations. One reported method involves the reaction of N-benzyl-4-piperidone with methyl iodide to form a quaternary salt, which then reacts with an aniline (B41778) in the presence of potassium carbonate to yield N-aryl-4-piperidones. acs.org A similar strategy could potentially be adapted for the synthesis of this compound.

Furthermore, the synthesis of N-alkyl amino lactam derivatives has been reported starting from amino acids like L-ornithine and L-lysine. core.ac.uk These methods involve initial cyclization to form a lactam, followed by N-alkylation. core.ac.uk For example, a protected amino lactam was alkylated with a bromo-reagent in the presence of potassium carbonate and potassium hydroxide in DMSO. core.ac.uk

Advanced Synthetic Techniques and Methodological Innovations

To improve efficiency, selectivity, and sustainability, advanced synthetic methods have been applied to the synthesis of this compound and its analogs.

Diastereoselective and Enantioselective Synthesis of this compound and its Analogues

The development of stereoselective methods is crucial for the synthesis of chiral piperidine derivatives, which are important in medicinal chemistry. snnu.edu.cn Enantioselective synthesis of 2-alkyl piperidine derivatives has been achieved through the asymmetric reduction of pyridinium (B92312) salts using an iridium catalyst with a chiral ligand. nih.gov This method has been shown to be effective for various alkyl substituents, including propyl groups, yielding high enantiomeric ratios. nih.gov

A diastereoselective approach to polysubstituted piperidines has been developed using a reductive amination/aza-Michael reaction sequence. researchgate.net This method has been noted for its enhanced diastereoselectivity in the presence of water. researchgate.net Spirobarbiturate piperidin-2-one derivatives have been synthesized via a cascade aza-Michael/intramolecular-Michael reaction with high efficiency. sioc-journal.cn

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields. nih.govoatext.com The N-alkylation of lactams, including piperidin-2-one, has been shown to be significantly enhanced by microwave irradiation. mdpi.comresearchgate.net

A solvent-free method for the N-alkylation of lactams under microwave irradiation has been reported. mdpi.comresearchgate.net This protocol involves mixing the lactam with an excess of an alkyl halide and a catalytic amount of tetrabutylammonium bromide (TBAB) adsorbed on a mixture of potassium carbonate and potassium hydroxide. mdpi.com The reaction times are dramatically reduced from hours to seconds or minutes. mdpi.comresearchgate.netnih.gov This technique offers a fast, efficient, and environmentally friendly alternative to conventional heating methods. mdpi.comresearchgate.netoatext.com

| Reaction | Conditions | Time | Yield | Reference |

| N-alkylation of piperidin-2-one | Microwave, solvent-free, K2CO3, KOH, TBAB | 55-150 s | High | mdpi.comresearchgate.net |

| Synthesis of N-alkenyl lactams | Microwave, p-TsOH, benzene | Short | 55-86% | koreascience.kr |

| Synthesis of N-alkyl amino lactams | Microwave irradiation | Shortened | Increased | core.ac.uk |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of N-substituted lactams, including this compound, aims to reduce environmental impact by improving atom economy, using less hazardous chemicals, and minimizing waste.

One green approach involves the use of iron(III) chloride (FeCl₃) as a catalyst in a one-pot, multi-component reaction. rsc.orgresearchgate.net This method can be performed under solvent-free conditions, which enhances the reaction rate and simplifies workup, avoiding the need for column chromatography. rsc.orgresearchgate.net The use of an inexpensive and environmentally benign catalyst like FeCl₃ aligns well with green chemistry principles. rsc.orgresearchgate.net

Another sustainable strategy employs ammonia (B1221849) borane (B79455) (NH₃–BH₃) as a hydrogen donor for the reductive amination and cyclization of keto acids and amines. acs.orgacs.org This catalyst-free system operates under mild conditions and demonstrates high atom efficiency, producing N-substituted lactams in high yields. acs.org The reaction can proceed neatly, without the need for additional solvents, further enhancing its green credentials. acs.org

Acceptorless dehydrogenative coupling (ADC) reactions also represent a green synthetic route. rsc.org Catalyzed by ruthenium complexes, the reaction between diols and primary amines to form N-substituted lactams is highly atom-economical, with hydrogen and water as the only byproducts. rsc.org

Furthermore, microwave-assisted synthesis under solvent-free, phase-transfer catalytic (PTC) conditions offers a rapid and efficient method for the N-alkylation of lactams. mdpi.comresearchgate.net This technique significantly reduces reaction times compared to conventional heating and eliminates the need for often toxic and expensive solvents. mdpi.com

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. This involves the careful selection of catalysts, solvents, temperature, pressure, and stoichiometry. The use of machine learning and automated systems is becoming increasingly prevalent for the rapid optimization of reaction conditions. beilstein-journals.orgnih.govnih.govchimia.ch

Catalyst Systems and Ligand Design in Lactam Synthesis

The choice of catalyst and accompanying ligands is critical in many synthetic routes to N-substituted lactams.

Ruthenium-based Catalysts: Ruthenium complexes, particularly those supported by N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands, have proven effective for the N-alkylation of amides and lactams using alcohols. rsc.org For the synthesis of N-substituted lactams from diols and amines, a combination of Ru₃(CO)₁₂ with a hybrid NHC-phosphine-phosphine ligand has been successfully employed. rsc.org These systems often operate via a "borrowing hydrogen" mechanism. rsc.org

Palladium-based Catalysts: Palladium catalysts are widely used for C-N bond formation. In the context of lactam synthesis, palladium-catalyzed enantioselective decarboxylative allylic alkylation allows for the construction of chiral N-heterocycles. nih.gov The success of this reaction is highly dependent on the ligand, with sterically and electronically tuned phosphine ligands like (S)-(CF₃)₃-t-BuPHOX being identified through parallel screening. nih.gov

Iron-based Catalysts: Simple and inexpensive iron salts, such as FeCl₃, can catalyze the one-pot synthesis of N-substituted lactams, avoiding the need for complex ligands. rsc.orgresearchgate.net Visible-light-promoted iron(III)-catalyzed N-H alkylation of amides has also been reported. acs.org

Cobalt-based Catalysts: Heterogeneous cobalt nanoparticles supported on carbon have been developed for the N-alkylation of amides with alcohols. nih.gov These nanocatalysts are created through the pyrolysis of a cobalt(II) salt with a ligand like o-phenylenediamine (B120857) and offer the advantages of being reusable and easy to separate from the reaction mixture. nih.gov

Phase-Transfer Catalysts: In the N-alkylation of lactams with alkyl halides, phase-transfer catalysts (PTC) like tetrabutylammonium bromide (TBAB) are used to facilitate the reaction between the lactam salt and the alkyl halide, especially under solvent-free conditions. mdpi.comresearchgate.net

Solvent Effects and Reaction Medium Engineering

The solvent can significantly influence the outcome of a reaction, affecting reaction rates, selectivity, and even the reaction pathway.

In the N-alkylation of amides and lactams, a classic chemical conundrum is the competition between N-alkylation and O-alkylation. The choice of solvent can play a pivotal role in directing the outcome. Generally, polar solvents tend to favor N-alkylation, while nonpolar solvents can lead to a higher proportion of the O-alkylated product. researchgate.net For instance, in the alkylation of N-methylpiperidines, a shift from a more polar to a less polar solvent has been observed to increase equatorial alkylation. cdnsciencepub.com

However, this is not a universal rule, and the specific substrates and reagents can lead to opposite trends. cdnsciencepub.com In some palladium-catalyzed reactions, nonpolar solvents have been found to give better conversion rates. rsc.org

Solvent-free, or "neat," reaction conditions are a key aspect of green chemistry and have been successfully applied to the synthesis of N-substituted lactams. mdpi.comrsc.orgresearchgate.net Microwave irradiation is often coupled with solvent-free conditions to accelerate reaction rates. mdpi.comresearchgate.net

Supercritical carbon dioxide (scCO₂) has been explored as a reaction medium for N-alkylation reactions. It has been suggested that the rate of intermolecular alkylation is faster in scCO₂. beilstein-journals.org

Temperature, Pressure, and Stoichiometry Effects on Yield and Selectivity

The physical parameters of a reaction, including temperature, pressure, and the molar ratios of reactants, are critical levers for optimizing the synthesis of this compound.

Temperature: Temperature control is fundamental to managing reaction kinetics and selectivity. For many N-alkylation reactions of lactams, elevated temperatures are required to achieve reasonable reaction rates. For example, methods involving the reaction of lactams with dialkyl ethers in the presence of a catalyst are typically conducted at temperatures between 200 and 400 °C. google.com Similarly, nickel-catalyzed N-alkylation with alcohols may require temperatures around 175 °C. researchgate.net However, higher temperatures can also lead to side reactions. In microwave-assisted synthesis, the final temperature of the reaction mixture is a key parameter that is carefully controlled. mdpi.com

Pressure: While many syntheses are performed at atmospheric pressure, certain methodologies require elevated pressures. For instance, some syntheses of β-lactams involve the carbonylative ring expansion of aziridines under carbon monoxide (CO) pressure. researchgate.net

Stoichiometry: The molar ratio of the reactants can significantly impact the yield and prevent the formation of byproducts. In the N-alkylation of lactams, a slight excess of the alkylating agent is often used to ensure complete conversion of the starting lactam. mdpi.comcdnsciencepub.com The amount of base used is also critical; a substoichiometric amount of base can be sufficient in some catalytic systems, which is advantageous for minimizing waste and cost. rsc.org

The following table provides an example of reaction condition optimization for the N-alkylation of amides and lactams under microwave irradiation.

| Entry | Amide/Lactam | Alkylating Agent | Time (min) | Yield (%) | Final Temp (°C) |

| 1 | Benzanilide | Benzyl chloride | 5 | 95 | 160 |

| 2 | 2-Pyrrolidinone | Benzyl chloride | 6 | 93 | 155 |

| 3 | 2-Pyrrolidinone | Propyl bromide | 10 | 85 | 150 |

| 4 | 2-Piperidone (B129406) | Benzyl chloride | 6 | 92 | 165 |

| 5 | ε-Caprolactam | Benzyl chloride | 5 | 96 | 170 |

Data adapted from a study on microwave-assisted N-alkylation under solvent-free PTC conditions. mdpi.com

This table demonstrates how variations in substrates and reaction times can influence the yield and final reaction temperature under specific microwave conditions.

Chemical Reactivity and Mechanistic Pathways of 1 Propylpiperidin 2 One

Reactions Involving the Lactam Functionality

The lactam ring in 1-propylpiperidin-2-one is a six-membered ring, which is relatively stable and less strained compared to smaller lactams. However, the amide bond within the ring is susceptible to various transformations typical of amides.

The carbonyl carbon of the lactam is electrophilic due to the polarization of the carbon-oxygen double bond and is susceptible to attack by nucleophiles. These reactions proceed through a tetrahedral intermediate, followed by the expulsion of a leaving group, which in the case of a stable lactam, often requires ring opening. masterorganicchemistry.com

Common nucleophilic acyl substitution reactions for lactams like this compound include hydrolysis and aminolysis.

Hydrolysis: In the presence of acid or base, this compound can be hydrolyzed to yield 5-(propylamino)pentanoic acid.

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

Base-catalyzed hydrolysis (saponification) proceeds via the attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the carbonyl carbon. masterorganicchemistry.com This process is generally irreversible as the final step involves the deprotonation of the resulting carboxylic acid to form a carboxylate salt. masterorganicchemistry.com

Aminolysis: This reaction involves the cleavage of the lactam ring by an amine. wikipedia.org For instance, reacting this compound with a primary amine (R-NH₂) would be expected to yield the corresponding N-substituted 5-(propylamino)pentanamide. This reaction is essentially the exchange of the amino group within the lactam for an external amine.

| Nucleophile | Reagent Example | Expected Product | Reaction Type |

| Water | H₃O⁺ or OH⁻ | 5-(Propylamino)pentanoic acid | Hydrolysis |

| Amine | R-NH₂ | N-substituted 5-(propylamino)pentanamide | Aminolysis |

The carbonyl group of this compound can undergo reduction and addition reactions.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide functionality. The reduction of N-substituted lactams with LiAlH₄ typically yields the corresponding cyclic amine. masterorganicchemistry.com Therefore, the reduction of this compound is expected to produce 1-propylpiperidine. rsc.org The reaction proceeds through the formation of an intermediate that is subsequently reduced to the amine. masterorganicchemistry.com

| Reducing Agent | Expected Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1-Propylpiperidine |

Addition of Organometallic Reagents: Grignard reagents (R-MgX) are strong nucleophiles that can add to the carbonyl group of amides. mnstate.eduwvu.edumasterorganicchemistry.com The reaction of this compound with a Grignard reagent would likely lead to the formation of a ketone after an initial addition and subsequent elimination of the nitrogen atom as part of a more complex rearrangement or workup, though the exact products can vary. The initial adduct is a tetrahedral intermediate which can be stable under certain conditions. wvu.edu

Reactivity at the N-Substituted Nitrogen Atom

The nitrogen atom in this compound is part of an amide linkage. This significantly influences its reactivity compared to a simple secondary amine.

The nitrogen atom in this compound is significantly less basic than the nitrogen in piperidine (B6355638). masterorganicchemistry.com This is due to the resonance delocalization of the nitrogen's lone pair of electrons with the adjacent carbonyl group. This resonance stabilization reduces the availability of the lone pair for protonation. masterorganicchemistry.comlibretexts.org Consequently, amides are generally considered neutral or very weakly basic. The pKa of the conjugate acid of a simple acyclic amide is typically around 0.

The basicity of N-alkyl piperidines is influenced by the inductive effect of the alkyl group and the ring strain. stackexchange.com However, in this compound, the overriding factor is the amide resonance. The propyl group has a slight electron-donating inductive effect, which would slightly increase the electron density on the nitrogen compared to an N-H lactam, but the delocalization effect of the carbonyl group is dominant. chemistrysteps.com

| Compound | Nitrogen Hybridization | Key Electronic Effect | Expected Basicity |

| Piperidine | sp³ | Localized lone pair | Basic |

| This compound | sp² (due to resonance) | Delocalized lone pair (amide resonance) | Very weakly basic/Neutral |

Direct electrophilic attack on the nitrogen atom of this compound is generally difficult due to the reduced nucleophilicity of the amide nitrogen. However, reactions can occur under specific conditions.

N-Oxidation: Oxidation of the nitrogen atom in tertiary amines to form N-oxides is a known reaction, often carried out with reagents like hydrogen peroxide or peroxy acids. libretexts.org However, for amides, this reaction is less common due to the decreased nucleophilicity of the nitrogen.

N-Dealkylation: The removal of the N-propyl group (N-dealkylation) is a potential reaction, though it typically requires specific enzymatic or harsh chemical conditions. mdpi.comnih.gov In metabolic studies of related compounds, N-dealkylation is a known pathway catalyzed by enzymes like cytochrome P450. nih.govsemanticscholar.org Chemical methods for N-dealkylation often involve reagents like chloroformates. mdpi.com

Transformations of the Propyl Side Chain

The propyl group of this compound offers sites for selective chemical modification, primarily through the functionalization of its C(sp³)-H bonds and through oxidative or reductive processes targeting the alkyl chain.

C(sp³)-H Functionalization and Remote Activation

The direct functionalization of otherwise inert C(sp³)-H bonds represents a powerful strategy in modern synthetic chemistry. In the context of this compound, this can be achieved through pathways often involving radical intermediates. One notable approach is the remote C(sp³)–H functionalization triggered by nitrogen-centered radicals. This process, analogous to the Hofmann-Löffler-Freytag reaction, typically involves the generation of an amidyl radical from the N-H bond of a primary or secondary amide. However, in the case of a tertiary amide like this compound, related strategies can be envisioned where an initial activation event leads to a nitrogen-centered radical cation.

This nitrogen-centered radical can then undergo an intramolecular 1,5-hydrogen atom transfer (1,5-HAT), a process that selectively abstracts a hydrogen atom from the δ-carbon of the N-alkyl chain. For the N-propyl group of this compound, this would correspond to the methylene (B1212753) group adjacent to the terminal methyl group. This regioselectivity is a consequence of the energetically favorable six-membered ring transition state involved in the HAT process. The resulting carbon-centered radical at the δ-position can then be trapped by various reagents, leading to the introduction of new functional groups. For instance, this strategy has been successfully applied to the site-selective heteroarylation of amides under photoredox conditions, demonstrating the feasibility of functionalizing the terminal region of an N-alkyl chain. nih.govrsc.org

Organocatalytic systems, such as those employing N-heterocyclic carbenes (NHCs), have also been shown to facilitate the remote C(sp³)-H acylation of amides through a similar radical-mediated 1,5-HAT mechanism. nih.gov This approach allows for the introduction of acyl groups at the δ-carbon of the N-alkyl substituent. The robustness of these methods is highlighted by their application in the late-stage modification of complex molecules, suggesting that this compound could similarly undergo such transformations. nih.gov

Table 1: Examples of C(sp³)-H Functionalization Reactions Applicable to N-Alkyl Amides

| Reaction Type | Catalyst/Reagent | Position of Functionalization | Functional Group Introduced |

| Remote Heteroarylation | Organic Photoredox Catalyst | δ-carbon | Heteroaryl |

| Remote Acylation | N-Heterocyclic Carbene | δ-carbon | Acyl |

Oxidative and Reductive Modifications of the Alkyl Chain

The N-propyl group of this compound is also susceptible to oxidative and reductive transformations.

Oxidative Modifications: Oxidative cleavage of the C-N bond in N-alkylamines and their derivatives is a known transformation that can be achieved under various conditions, including metal-free aerobic oxidation. rsc.org For this compound, such a process would lead to the removal of the propyl group, yielding piperidin-2-one. This dealkylation is often challenging due to competing reactions like oxidation at the α-carbon of the piperidine ring. researchgate.net However, methods utilizing iodine as a catalyst for the oxidative acylation of tertiary amines via C-N bond cleavage have been developed, suggesting a potential pathway for the transformation of the N-propyl group. organic-chemistry.org Furthermore, electrochemical methods have been shown to selectively cleave benzylic C-N bonds, and similar principles could potentially be applied to the N-propyl group of this compound under specific conditions. nih.gov

Reductive Modifications: The amide functionality in this compound is generally resistant to reduction under mild conditions. However, the lactam can be reduced to the corresponding cyclic amine, 1-propylpiperidine. This transformation typically requires strong reducing agents. A notable reagent for this purpose is 9-borabicyclo[3.3.1]nonane (9-BBN), which has been shown to chemoselectively reduce tertiary lactams to cyclic tertiary amines in high purity. unimi.it This method is particularly advantageous as it tolerates other functional groups, such as esters, that might be sensitive to more reactive hydrides like lithium aluminum hydride. unimi.it

Another relevant reductive transformation involves the dearomatization of N-alkyl pyridinium (B92312) salts. While not directly applicable to this compound, this reaction highlights a pathway for modifying N-alkyl heterocyclic systems. For instance, rhodium-catalyzed transfer hydrogenation of pyridinium salts can lead to N-aryl piperidines through a reductive transamination process. nih.govnih.gov Photoreductive methods have also been employed for the alkylative dearomatization of N-alkyl pyridinium salts. researchgate.net

Mechanistic Studies of this compound Reactions

Understanding the mechanistic pathways of reactions involving this compound is crucial for predicting reactivity and controlling selectivity. These mechanisms often involve radical intermediates, transition metal catalytic cycles, and considerations of stereochemical control.

Radical Pathways in Heterocyclic Transformations

Radical intermediates play a key role in many transformations of N-alkyl lactams. As discussed in section 3.3.1, the generation of a nitrogen-centered radical can initiate a cascade of events, most notably a 1,5-hydrogen atom transfer to functionalize the δ-position of the N-propyl chain. The formation of these N-centered radicals can be achieved through various methods, including photoredox catalysis. unimi.ituni-regensburg.de

Visible-light photoredox catalysis has emerged as a mild and efficient way to generate N-lactam radicals. uni-regensburg.deunimi.it These radicals can then participate in a variety of reactions, including N-(het)arylation. uni-regensburg.de The proposed mechanism for such a reaction involves the excitation of a photocatalyst by visible light, followed by either oxidation or reduction of a suitable precursor to generate the N-lactam radical. This radical can then add to an aromatic or heteroaromatic species, and subsequent steps regenerate the photocatalyst to complete the catalytic cycle. uni-regensburg.de

Furthermore, radical cyclization cascades involving N-amidyl radicals have been shown to be effective for the synthesis of highly functionalized heterocyclic scaffolds. lookchem.comacs.org These reactions demonstrate the versatility of radical intermediates in constructing complex molecular architectures from relatively simple starting materials. The principles governing these radical-mediated transformations are directly applicable to understanding the potential reactivity of this compound under similar conditions.

Table 2: Key Steps in Radical-Mediated Transformations of N-Alkyl Amides

| Step | Description |

| Radical Initiation | Generation of a nitrogen-centered radical from the amide. |

| 1,5-Hydrogen Atom Transfer | Intramolecular abstraction of a hydrogen atom from the δ-carbon of the N-alkyl chain. |

| Radical Trapping/Coupling | Interception of the resulting carbon-centered radical by a reagent or coupling partner. |

| Propagation/Termination | Steps that continue the radical chain or lead to the final product and termination of the radical process. |

Transition Metal-Catalyzed Mechanisms (e.g., copper-catalyzed processes relevant to piperidine ring formation)

Transition metal catalysis offers a broad spectrum of possibilities for the functionalization of N-alkyl lactams. Copper-catalyzed reactions are particularly relevant in this context. For instance, the copper-catalyzed N-arylation of amides, known as the Goldberg reaction, provides a pathway to form a bond between the nitrogen of the lactam and an aryl group. Mechanistic studies of this reaction have revealed that the process likely proceeds through a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. nih.govmit.edunih.gov The active catalytic species is often a copper(I) amidate complex, which is formed by the deprotonation of the amide by a base in the presence of a copper(I) salt. This complex then reacts with an aryl halide in the rate-determining step. mit.edunih.gov The presence of chelating ligands, such as 1,2-diamines, can significantly influence the reaction rate by controlling the coordination environment of the copper center. nih.govmit.edu

Copper catalysis is also employed in the N-alkylation of amides with alcohols. In these reactions, an aerobic relay race mechanism has been proposed, where the alcohol is first oxidized to an aldehyde, which then participates in the N-alkylation process, with water being the only byproduct. rsc.org

While many transition-metal-catalyzed C-H functionalization reactions target the piperidine ring itself, often requiring a directing group, the principles of these catalytic cycles can provide insight into potential side reactions or desired transformations of this compound. For example, rhodium-catalyzed C-H activation has been used for the synthesis of functionalized indazole derivatives from N'-alkyl-N'-arylacetohydrazides, highlighting the ability of transition metals to mediate C-H activation and subsequent cyclization. mdpi.com

Elucidation of Stereochemical Control Mechanisms

When substitutions are introduced on the piperidine ring of this compound, the stereochemical outcome of subsequent reactions becomes a critical consideration. The stereoselective synthesis of substituted piperidin-2-ones often relies on the use of chiral auxiliaries or catalysts to control the formation of new stereocenters.

One strategy involves the use of carbohydrate-based chiral auxiliaries attached to the nitrogen atom. This approach has been successfully used to achieve the stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidin-2-one derivatives. acs.orgmdpi.com For example, after N-galactosylation of 2-pyridone, subsequent nucleophilic additions to the activated ring system can proceed with high regio- and stereoselectivity. acs.org The chiral auxiliary directs the approach of the nucleophile or electrophile to one face of the molecule, leading to the preferential formation of one diastereomer.

Multicomponent reactions have also been developed for the highly diastereoselective synthesis of polysubstituted piperidin-2-ones. For instance, a four-component reaction involving Michael acceptors, aldehydes, pyridinium ylides, and ammonium (B1175870) acetate (B1210297) can lead to the formation of piperidin-2-ones with three stereogenic centers as a single diastereomer. mit.edu The stereochemical outcome in such reactions is often dictated by the relative thermodynamic stability of the possible transition states and intermediates.

In the context of functionalizing the piperidine ring of an already formed N-propyl-2-piperidone, stereocontrol can be achieved in reactions such as enolate alkylation. The conformation of the piperidone ring and the nature of the N-substituent can influence the facial selectivity of the enolate, directing the approach of an electrophile. While specific studies on this compound are limited, the principles of stereocontrol established for related N-substituted piperidones and other cyclic systems provide a framework for predicting and controlling the stereochemical outcomes of its reactions. escholarship.orgnih.gov

Synthesis and Characterization of 1 Propylpiperidin 2 One Derivatives and Analogues

Structural Diversification of the Piperidinone Ring System

The piperidinone ring offers multiple sites for chemical modification, allowing for the introduction of various substituents and the construction of fused ring systems. These alterations can significantly influence the molecule's steric and electronic properties.

The carbon framework of the 1-propylpiperidin-2-one ring can be functionalized, most commonly at the C3 and C5 positions, through various synthetic transformations. A prevalent method involves the deprotonation of the α-carbon to the carbonyl group (C3-position) using a strong base, followed by reaction with an electrophile. This approach facilitates the introduction of a wide range of substituents.

Key research findings in the functionalization of related piperidin-4-one systems demonstrate the versatility of these scaffolds. For instance, Mannich condensation reactions are frequently employed to synthesize substituted piperidones. chemrevlett.com This classic multicomponent reaction combines an aldehyde, a ketone, and an amine to form β-amino carbonyl compounds, providing a direct route to highly functionalized piperidine (B6355638) rings. chemrevlett.com Modifications can also be achieved through reactions such as alkylation and acylation, which allow for the introduction of diverse functional groups onto the carbon skeleton. chemrevlett.comnih.gov

Below is a table summarizing representative substitution reactions applicable to the piperidinone carbon skeleton.

| Reaction Type | Reagents | Position of Substitution | Resulting Structure |

| Mannich Condensation | Aromatic Aldehyde, Ammonium (B1175870) Acetate (B1210297) | C3, C5 | 3,5-Disubstituted piperidinone |

| Alkylation | Strong Base (e.g., LDA), Alkyl Halide | C3 | 3-Alkyl-piperidinone |

| Acylation | Strong Base, Acyl Chloride | C3 | 3-Acyl-piperidinone |

| Michael Addition | α,β-Unsaturated Carbonyl, Base | C3 | 3-(3-Oxoalkyl)-piperidinone |

This table is generated based on established reactions for piperidinone systems and represents potential modifications for the this compound scaffold.

Annulation, or ring-forming, reactions provide a powerful strategy for expanding the structural diversity of the this compound core by constructing new heterocyclic rings fused to the lactam. This creates bicyclic and polycyclic systems with distinct chemical properties.

Pyrimidinethione Derivatives: The lactam moiety can be activated and subsequently cyclized with thiourea (B124793) to yield dihydropyrimidinethione derivatives. researchgate.net This transformation typically involves the reaction of an α,β-unsaturated ketone derived from the piperidinone with thiourea. researchgate.netjuniperpublishers.com The Biginelli reaction is a well-known multicomponent reaction that produces dihydropyrimidinones and their thio-analogues (dihydropyrimidinethiones). mdpi.com

Thiazolopyrimidine Systems: Fused thiazolopyrimidine derivatives can be synthesized from pyrimidinethione precursors. mdpi.comijnc.ir The pyrimidinethione, derived from this compound, can be reacted with α-halo ketones or similar bifunctional electrophiles like ethyl bromoacetate (B1195939) to construct the fused thiazole (B1198619) ring, leading to thiazolo[3,2-a]pyrimidine systems. ijnc.irresearchgate.netnih.gov Microwave-assisted synthesis has been shown to be an efficient method for preparing these derivatives, often resulting in reduced reaction times and higher yields. mdpi.com

Pyrazolo Derivatives: The synthesis of fused pyrazole (B372694) rings can be achieved by reacting the piperidinone scaffold with hydrazine (B178648) derivatives. mdpi.comnih.gov For instance, a 1,3-dicarbonyl derivative of the piperidinone can undergo cyclocondensation with hydrazine or substituted hydrazines to form a pyrazole ring. mdpi.com This approach allows for the creation of pyrazolo-fused piperidinone structures.

The following table outlines common annulation strategies.

| Target Fused System | Key Reagents | Intermediate | General Reaction |

| Pyrimidinethione | Thiourea, Aldehyde, β-ketoester precursor | α,β-Unsaturated piperidinone | Biginelli or related condensation |

| Thiazolopyrimidine | Ethyl bromoacetate, Chloroacetic acid | Piperidinone-fused pyrimidinethione | Condensation/Cyclization |

| Pyrazolo Derivative | Hydrazine hydrate, Phenylhydrazine | 1,3-Dicarbonyl derivative of piperidinone | Cyclocondensation |

This table illustrates synthetic pathways for creating fused heterocyclic systems starting from a this compound core.

Modification and Elaboration of the N-Propyl Substituent

The N-propyl group is not merely a passive component; it provides a handle for further synthetic modifications, including its replacement with bioisosteric groups or its use in subsequent chain extension and cyclization reactions.

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a compound's physicochemical properties, metabolic stability, or potency while retaining its essential biological activity. cambridgemedchemconsulting.com The N-propyl group of this compound can be replaced with a variety of bioisosteres. This is typically achieved by N-alkylation of the parent piperidin-2-one using different alkylating agents or through other N-functionalization reactions.

For example, replacing hydrogen atoms on the propyl chain with fluorine can alter the molecule's lipophilicity and metabolic profile. cambridgemedchemconsulting.com Introducing a cyclopropyl (B3062369) group in place of the propyl group can impose conformational constraints. Other common bioisosteric replacements for an alkyl chain include ethers, thioethers, or small heterocyclic rings, which can introduce different electronic and hydrogen-bonding characteristics. cambridgemedchemconsulting.comdoi.org The difluoromethyl group (–CF2H) is often considered a bioisostere for a hydroxyl group and can serve as a replacement for parts of an alkyl chain to modulate interactions. nih.gov

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Propyl (-CH2CH2CH3) | 3-Fluoropropyl | Modulate lipophilicity, block metabolism |

| Propyl (-CH2CH2CH3) | Cyclopropylmethyl | Introduce conformational rigidity |

| Propyl (-CH2CH2CH3) | Propargyl (-CH2C≡CH) | Introduce rigidity and a reactive handle |

| Propyl (-CH2CH2CH3) | Methoxyethyl (-CH2CH2OCH3) | Alter polarity and hydrogen bonding potential |

This table provides examples of potential bioisosteric replacements for the N-propyl group and the strategic rationale behind them.

The N-propyl group can be chemically elaborated to extend its length or to participate in cyclization reactions, leading to more complex bicyclic structures.

Chain Extension: The terminal methyl group of the N-propyl substituent can be functionalized, for example, through radical halogenation, to introduce a reactive handle. This allows for subsequent nucleophilic substitution to attach longer carbon chains. Alternatively, if a terminal alkene (N-allyl) or alkyne (N-propargyl) group is used instead of the propyl group, a wider range of chain extension reactions, such as cross-coupling or click chemistry, becomes accessible. While direct chain extension on the saturated propyl group is challenging, analogous reactions on related N-heterocycles have been reported, such as the extension of piperazine (B1678402) side chains. nih.gov

Cyclization Reactions: The N-propyl group can be designed to incorporate a functional group that can react with a position on the piperidinone ring to form a new ring. For example, an N-substituent containing a terminal leaving group could undergo intramolecular N-alkylation at a suitably functionalized carbon on the lactam ring. More commonly, intramolecular cyclization reactions are used to form the piperidine ring itself, which can be adapted to create bicyclic systems from a functionalized N-propyl precursor. nih.gov For instance, an N-propyl group bearing a pendant alkene could potentially undergo a ring-closing metathesis or a radical cyclization reaction with a functionalized position on the piperidinone core.

Design and Synthesis of Complex Molecules Featuring the this compound Scaffold

The this compound unit can serve as a central scaffold or building block for the synthesis of more complex and functionally diverse molecules. researchgate.net Its rigid, pre-organized structure makes it an attractive starting point for constructing molecules with specific three-dimensional arrangements, which is particularly relevant in drug discovery and materials science.

In medicinal chemistry, piperidine and piperidinone scaffolds are considered "privileged structures" because they are found in numerous biologically active compounds and can interact with a variety of biological targets. nih.govresearchgate.net By combining the synthetic strategies discussed previously—ring substitution (4.1) and N-substituent modification (4.2)—chemists can generate large libraries of diverse compounds based on the this compound core.

For example, a substituent could be introduced at the C3 position of the ring, and simultaneously, the N-propyl group could be replaced by a more complex, functionally differentiated side chain. This modular approach allows for the systematic exploration of chemical space around the core scaffold. Multicomponent reactions are particularly powerful for this purpose, as they can rapidly generate molecular complexity from simple starting materials in a single step, using the piperidinone core as the foundation. researchgate.netresearchgate.net The synthesis of analogues of the drug Donepezil, for instance, has utilized chiral 2-substituted 4-piperidones as key building blocks, highlighting the utility of such scaffolds in constructing complex therapeutic agents. acs.org

Multicomponent Reaction Strategies for Scaffold Assembly

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly atom-economical and offer a streamlined approach to generating molecular diversity. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of established MCRs can be applied to its synthesis.

One of the most versatile MCRs for the synthesis of N-substituted amide functionalities is the Ugi four-component reaction (U-4CR) . The U-4CR typically involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. To adapt this reaction for the synthesis of this compound, a bifunctional starting material that can undergo a subsequent intramolecular cyclization would be required. For instance, a keto acid, such as 5-oxohexanoic acid, could react with propylamine, an isocyanide, and a suitable acid catalyst. The initial Ugi product would then be poised to undergo an intramolecular amidation to form the desired lactam ring.

Another relevant MCR is the Passerini three-component reaction , which involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. Similar to the Ugi reaction, the Passerini reaction could be employed with a bifunctional substrate to facilitate a post-condensation cyclization to form the piperidin-2-one ring.

While direct MCR approaches to N-alkylated piperidin-2-ones are still an emerging area of research, the application of these powerful synthetic tools holds great promise for the efficient one-pot synthesis of these valuable scaffolds. The table below illustrates a hypothetical Ugi-based approach to an N-substituted piperidin-2-one.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Post-Reaction Step | Product |

| 5-Oxohexanoic Acid | Propylamine | tert-Butyl isocyanide | Acid Catalyst | Intramolecular Cyclization | 1-Propyl-5-methylpiperidin-2-one |

| Table 1: Hypothetical Ugi Reaction for the Synthesis of a this compound Derivative. |

Convergent and Divergent Synthesis Pathways for Analog Libraries

The generation of analog libraries is crucial for structure-activity relationship (SAR) studies in drug discovery. Both convergent and divergent synthetic strategies are employed to efficiently produce a wide range of related compounds.

A convergent synthesis for this compound analogues would involve the separate synthesis of key fragments of the molecule, which are then combined in the final steps. For example, a substituted glutaric anhydride (B1165640) derivative could be synthesized in one pathway, while a series of primary amines, including propylamine, are prepared in another. The final step would involve the coupling of these fragments to generate a library of N-alkylated piperidin-2,6-diones, which could then be selectively reduced to the corresponding piperidin-2-ones. This approach is highly efficient as it allows for the late-stage introduction of diversity.

Conversely, a divergent synthesis would start from a common intermediate that is then elaborated into a variety of different products. A common starting material for a divergent approach to this compound analogues would be piperidin-2-one (δ-valerolactam) itself. The parent lactam can be N-alkylated with a variety of alkyl halides, including propyl iodide or bromide, to generate a library of N-substituted derivatives. Furthermore, the piperidin-2-one ring can be functionalized at other positions prior to or after N-alkylation to introduce additional points of diversity. For example, the α-carbon to the carbonyl group can be selectively deprotonated and reacted with various electrophiles.

The table below outlines a potential divergent synthetic route to a library of this compound analogues.

| Common Intermediate | Reagent | Reaction Type | Product |

| Piperidin-2-one | Propyl iodide, NaH | N-Alkylation | This compound |

| This compound | LDA, then Benzyl bromide | α-Alkylation | 3-Benzyl-1-propylpiperidin-2-one |

| This compound | NBS | α-Bromination | 3-Bromo-1-propylpiperidin-2-one |

| Table 2: Example of a Divergent Synthesis Strategy for this compound Analogues. |

While detailed experimental data for the synthesis and characterization of this compound is not widely available in the current literature, the established principles of organic synthesis provide a clear roadmap for its preparation and the generation of its analogues. Future research in this area will likely focus on the development of novel and efficient synthetic methodologies, as well as the comprehensive characterization of these promising compounds.

Advanced Spectroscopic and Analytical Characterization of 1 Propylpiperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous determination of the molecular structure of 1-Propylpiperidin-2-one. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals, providing definitive evidence of its covalent framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidinone ring and the N-propyl substituent. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent amide carbonyl group and the nitrogen atom. Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in a distinct chemical environment. masterorganicchemistry.com The carbonyl carbon (C-2) is characteristically found far downfield. The substitution of the N-propyl group influences the chemical shifts of the ring carbons, particularly the alpha-carbons (C-6 and C-2). researchgate.net

Based on data from analogous N-alkylated piperidines and lactams, the predicted spectral assignments are detailed below. researchgate.netresearchgate.net

Predicted ¹H NMR Spectral Data for this compound Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-3 | ~1.85 | m | - | 2H |

| H-4 | ~1.80 | m | - | 2H |

| H-5 | ~2.40 | t | ~6.5 | 2H |

| H-6 | ~3.30 | t | ~6.0 | 2H |

| H-1' (N-CH₂) | ~3.25 | t | ~7.5 | 2H |

| H-2' (-CH₂-) | ~1.60 | sextet | ~7.5 | 2H |

Predicted ¹³C NMR Spectral Data for this compound Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Atom Number | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | ~171 |

| C-3 | ~23 |

| C-4 | ~21 |

| C-5 | ~32 |

| C-6 | ~50 |

| C-1' (N-CH₂) | ~48 |

| C-2' (-CH₂-) | ~21 |

While 1D NMR provides essential information, 2D NMR techniques are indispensable for confirming the complete structural assignment of this compound by revealing through-bond and through-space correlations. researchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent methylene (B1212753) groups in the piperidinone ring (H-3 with H-4, H-4 with H-5, and H-5 with H-6) and in the propyl chain (H-1' with H-2', and H-2' with H-3'). youtube.com This confirms the sequence of protons within these fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak, definitively linking the proton and carbon assignment for each specific atom pair.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. youtube.com This is crucial for determining stereochemistry and preferred conformations. For this compound, NOESY could reveal correlations between protons on the propyl chain and certain protons on the piperidinone ring, providing insight into the preferred orientation of the N-propyl group relative to the ring's chair or boat-like conformation. researchgate.net

The structure of this compound is not static; it exists as an ensemble of interconverting conformations. Variable Temperature (VT) and pH-dependent NMR studies are specialized techniques used to investigate these dynamic processes.

Variable Temperature (VT) NMR: Amides and lactams exhibit restricted rotation around the C(O)-N bond due to its partial double-bond character. st-andrews.ac.uk In some N-substituted cyclic systems, this can lead to the existence of multiple, slowly interconverting conformers (rotamers) at room temperature, which may manifest as broadened or multiple sets of NMR signals. st-andrews.ac.uk By recording NMR spectra at different temperatures, one can observe changes in these signals. As the temperature is increased, the rate of interconversion increases, which can lead to the coalescence of separate signals into a single, time-averaged peak. nih.gov VT-NMR studies can thus be used to determine the energy barrier (ΔG‡) for conformational changes like ring inversion or rotation around the amide bond. st-andrews.ac.uk

pH-Dependent NMR Studies: The chemical shifts of nuclei near ionizable functional groups can change significantly with the pH of the solution. nih.govnih.gov The lactam in this compound contains a weakly basic carbonyl oxygen and a non-basic amide nitrogen. Titrating the sample with acid and monitoring the ¹H and ¹³C chemical shifts can provide information on the molecule's protonation state. nih.gov While the lactam is a very weak base, significant chemical shift perturbations for protons and carbons near the carbonyl group (e.g., H-6, C-2, C-6) under strongly acidic conditions would indicate protonation at the oxygen atom. This technique helps to characterize the electronic and acid-base properties of the molecule. nih.govismrm.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular "fingerprint". wiley.com

The IR and Raman spectra of this compound are dominated by absorption bands arising from the lactam ring and the N-propyl group. The most prominent feature in the IR spectrum is the intense absorption due to the carbonyl (C=O) group stretching vibration, known as the Amide I band. For six-membered ring lactams (δ-lactams), this band typically appears in the 1650-1680 cm⁻¹ region. nist.gov The alkyl portions of the molecule give rise to characteristic C-H stretching and bending vibrations.

Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Notes |

|---|---|---|---|---|

| C-H Stretch (Alkyl CH₂, CH₃) | 2850 - 2960 | Strong | Strong | Multiple bands corresponding to symmetric and asymmetric stretching. masterorganicchemistry.com |

| C=O Stretch (Amide I) | 1650 - 1680 | Very Strong | Medium | The most characteristic band for the lactam functional group. libretexts.org |

| CH₂ Scissoring | 1440 - 1470 | Medium | Medium | Bending vibration of the methylene groups in the ring and chain. |

The Raman spectrum provides complementary information. While the polar C=O bond gives a very strong IR absorption, its Raman signal is typically of medium intensity. Conversely, the symmetric C-H stretching and C-C backbone vibrations of the alkyl chain often produce strong signals in the Raman spectrum. nih.govnih.gov

Subtle shifts in the frequencies of C-C stretching or CH₂ rocking/twisting modes can indicate the presence of different conformers. rsc.org By comparing experimental spectra with spectra calculated for different theoretical conformers (e.g., chair vs. twist-boat), it is possible to deduce the most stable conformation in the solid state or in a particular solvent. Temperature-dependent IR or Raman studies can also be employed to observe changes in the relative populations of different conformers.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) distinguishes between ions with very similar nominal masses, enabling the determination of a compound's exact mass and, consequently, its elemental formula. The molecular formula for this compound is C₈H₁₅NO.

The theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element:

Carbon (¹²C): 8 × 12.000000 = 96.000000 Da

Hydrogen (¹H): 15 × 1.007825 = 15.117375 Da

Nitrogen (¹⁴N): 1 × 14.003074 = 14.003074 Da

Oxygen (¹⁶O): 1 × 15.994915 = 15.994915 Da

Summing these values yields a theoretical exact mass of 141.115364 Da for the neutral molecule. In positive-ion mode ESI-HRMS, the compound would be detected as the protonated molecule, [M+H]⁺, with a theoretical m/z of 142.12319 Da . Experimental HRMS analysis would be expected to confirm this exact mass with high accuracy, typically within a few parts per million (ppm), unequivocally verifying the elemental composition of C₈H₁₅NO.

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [M] | C₈H₁₅NO | 141.115364 |

| [M+H]⁺ | C₈H₁₆NO⁺ | 142.12319 |

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (the precursor ion) to produce a spectrum of fragment ions (product ions). This fragmentation pattern serves as a molecular fingerprint, providing detailed structural information. While specific experimental MS/MS data for this compound is not widely published, its fragmentation pathways can be predicted based on the established behavior of N-alkylated lactams and related cyclic amides.

Upon electron ionization (EI) or collision-induced dissociation (CID), the molecular ion ([M]⁺˙ at m/z 141) or protonated molecule ([M+H]⁺ at m/z 142) would undergo characteristic cleavages. Key fragmentation pathways include:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines and amides. libretexts.orglibretexts.org Cleavage of the C-C bond alpha to the nitrogen atom in the propyl group is expected. This would result in the loss of an ethyl radical (•C₂H₅) to form a stable iminium ion at m/z 112.

Loss of the N-Alkyl Group: Cleavage of the N-C bond connecting the propyl group to the piperidinone ring would lead to the loss of a propylene (B89431) molecule (C₃H₆) via a rearrangement, or a propyl radical (•C₃H₇). Loss of the propyl radical would generate an ion at m/z 98.

Ring Opening and Fragmentation: The piperidinone ring itself can undergo fragmentation. A common pathway for cyclic amides involves the cleavage of the amide bond followed by further breakdowns. For instance, the initial ring-opening could be followed by the loss of carbon monoxide (CO), a characteristic fragmentation for carbonyl-containing compounds. researchgate.net

McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement could occur, involving the transfer of a gamma-hydrogen from the propyl group to the carbonyl oxygen, followed by the elimination of a neutral alkene (propene), resulting in an ion at m/z 99.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 141 | [C₈H₁₅NO]⁺˙ | Molecular Ion |

| 112 | [M - C₂H₅]⁺ | Alpha-cleavage on propyl group |

| 99 | [M - C₃H₆]⁺˙ | McLafferty Rearrangement |

| 98 | [M - C₃H₇]⁺ | Loss of propyl radical |

| 84 | [C₅H₈O]⁺˙ | Loss of propyl-imine |

| 70 | [C₄H₈N]⁺ | Ring fragmentation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Although a specific crystal structure for this compound has not been reported in the crystallographic literature, its solid-state characteristics can be inferred from studies of related N-substituted piperidine (B6355638) derivatives. nih.gov

Precise Determination of Molecular Geometry and Stereochemistry

A crystallographic analysis would provide exact bond lengths, bond angles, and torsion angles. For this compound, it is expected that:

The six-membered piperidinone ring would adopt a non-planar conformation, most likely a chair conformation , to minimize steric and torsional strain.

The amide group within the ring would be essentially planar due to the delocalization of the nitrogen lone pair into the carbonyl group, imparting partial double-bond character to the C-N bond.

The N-propyl group would likely occupy an equatorial position on the nitrogen atom to reduce steric hindrance with the ring atoms.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal lattice is governed by intermolecular forces. mdpi.comrsc.org For this compound, the primary interactions driving crystal formation would be:

Dipole-Dipole Interactions: The polar amide group creates a significant molecular dipole, leading to strong dipole-dipole interactions that would play a major role in the crystal packing.

Van der Waals Forces: These dispersion forces would be significant, particularly involving the aliphatic propyl chain and the methylene groups of the piperidinone ring.

Weak C-H···O Hydrogen Bonds: In the absence of strong hydrogen bond donors (like N-H), weak hydrogen bonds between carbon-hydrogen bonds (from the ring or the propyl group) and the carbonyl oxygen are expected to be a key feature in the crystal packing, linking molecules into a three-dimensional network. nih.gov

Analysis of the crystal packing would reveal how these interactions guide the formation of specific supramolecular synthons, which are recurring patterns of intermolecular interactions. chemrxiv.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The chromophore in this compound is the amide functional group (-CO-N-).

The electronic spectrum of this compound is expected to be dominated by two primary transitions associated with the amide group:

n → π* Transition: This involves the excitation of a non-bonding electron (from the oxygen lone pair) into an anti-bonding π* orbital of the carbonyl group. For simple amides and lactams, this transition is typically weak (low molar absorptivity, ε < 1000 L mol⁻¹ cm⁻¹) and occurs at wavelengths around 210-230 nm. libretexts.org Data for the parent compound, 2-piperidinone (δ-valerolactam), shows an absorption maximum in this region, confirming the n → π* transition. nist.gov

π → π* Transition: This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. It is a higher-energy, more intense transition (ε > 1000 L mol⁻¹ cm⁻¹) and typically occurs at shorter wavelengths, usually below 200 nm for simple amides.

Since the N-propyl group is a saturated alkyl substituent (an auxochrome), it does not significantly alter the energy of these electronic transitions. Therefore, the UV-Vis spectrum of this compound is predicted to be very similar to that of 2-piperidinone, exhibiting a weak absorption band with a λₘₐₓ in the 220-225 nm range in a non-polar solvent.

| Transition | Description | Expected λₘₐₓ (nm) | Expected Intensity |

|---|---|---|---|

| n → π | Non-bonding to π anti-bonding | ~220 - 225 | Weak (ε < 1000) |

| π → π | π bonding to π anti-bonding | < 200 | Strong (ε > 1000) |

Chromatographic and Other Analytical Techniques (e.g., HPLC, GC-MS for purity and reaction monitoring)

The purity and identity of this compound, a key intermediate in various synthetic pathways, are critical for ensuring the desired outcome of subsequent reactions and the quality of the final products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and routinely employed analytical techniques for the qualitative and quantitative assessment of this compound. These methods are invaluable for determining the purity of isolated this compound, as well as for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a well-established and versatile method for the analysis of N-alkylated piperidones, including this compound. This technique separates compounds based on their hydrophobicity, with the stationary phase being nonpolar (e.g., C18) and the mobile phase being a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.

For the analysis of this compound, a C18 column is generally suitable. The mobile phase composition can be optimized to achieve adequate separation from starting materials, reagents, and potential by-products. An isocratic elution with a mixture of water and acetonitrile is often sufficient for routine purity checks. Detection is commonly performed using a UV detector, as the amide chromophore in the piperidinone ring exhibits absorbance in the low UV region (around 210-220 nm).

The retention time of this compound will be influenced by the specific chromatographic conditions, including the exact mobile phase composition, flow rate, and column temperature. Due to the absence of extensive, publicly available chromatographic data specifically for this compound, the following table presents a hypothetical but representative HPLC method for purity analysis, based on established methods for similar N-alkylated piperidones.

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | 3.5 - 5.0 min (Illustrative) |

| Application | Purity assessment, reaction monitoring |

This table presents an illustrative HPLC method for this compound based on common practices for related compounds, as specific experimental data is not widely available.

During reaction monitoring, HPLC can be used to track the consumption of the starting material (2-piperidone) and the formation of the N-propylated product. This allows for the optimization of reaction conditions such as reaction time, temperature, and reagent stoichiometry to maximize yield and minimize impurity formation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique that is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound, allowing for its unequivocal identification.

For the analysis of this compound, a nonpolar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used. The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points. The mass spectrometer is usually operated in electron ionization (EI) mode.

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the propyl group and fragmentation of the piperidinone ring. While a publicly available, experimentally determined mass spectrum for this compound is not readily found, a predicted fragmentation pattern can be informative for its identification.

The following table outlines a typical GC-MS method for the analysis of this compound and its expected, illustrative mass spectral data.

| Parameter | Value |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min (Illustrative) |

| MS Transfer Line Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-400 |

| Expected Molecular Ion | m/z 141 (Illustrative) |

| Expected Key Fragments | m/z 112, 98, 84, 69, 56, 43 (Illustrative, based on fragmentation of N-alkyl amides) |

| Application | Purity assessment, identification of by-products, reaction monitoring |

This table presents an illustrative GC-MS method and predicted fragmentation for this compound, as specific experimental data is not widely available.

GC-MS is particularly useful for detecting and identifying trace impurities that may not be resolved or detected by HPLC-UV. This makes it an essential tool for the comprehensive characterization and quality control of this compound.

Theoretical and Computational Chemistry Studies on 1 Propylpiperidin 2 One

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in providing a detailed picture of the electron distribution and its implications for chemical behavior. These methods can be used to predict a wide range of properties, from molecular geometries to spectroscopic signatures and reactivity indices.

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium-sized organic molecules like 1-Propylpiperidin-2-one. DFT calculations can be employed to determine the optimized molecular geometry, total energy, and various spectroscopic parameters.

In a typical DFT study of this compound, the first step is to perform a geometry optimization to find the lowest energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. From the optimized geometry, various properties can be calculated. For instance, vibrational frequencies can be computed to predict the infrared (IR) and Raman spectra of the molecule. eurjchem.com These theoretical spectra can be compared with experimental data to confirm the molecular structure. researchgate.net Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. youtube.com

Below is an illustrative table of parameters that could be obtained from DFT calculations for this compound, based on typical values for similar N-alkyl piperidones.

Illustrative DFT-Calculated Parameters for this compound

| Parameter | Predicted Value | Unit |

| Total Energy | (Typical range) | Hartrees |

| Dipole Moment | (Typical range) | Debye |

| C=O Stretch Freq. | ~1650-1680 | cm⁻¹ |

| C-N Stretch Freq. | ~1200-1250 | cm⁻¹ |

| ¹³C NMR (C=O) | ~170-175 | ppm |

| ¹³C NMR (N-CH₂) | ~45-50 | ppm |

Note: The values in this table are illustrative and represent typical ranges for similar compounds, as specific DFT studies on this compound are not widely available in the literature.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). researchgate.net

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. emerginginvestigators.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com

From the HOMO and LUMO energies, several reactivity descriptors can be calculated, such as chemical potential, hardness, and softness. These descriptors provide quantitative measures of the molecule's reactivity. For instance, a computational study on N-substituted-4-piperidones demonstrated how substituents on the aromatic rings can modify the distribution and energies of the FMOs. nih.gov

The following table presents predicted FMO energies and reactivity descriptors for this compound, based on general principles and data from similar molecules.

Predicted FMO Energies and Reactivity Descriptors for this compound

| Parameter | Predicted Value | Unit |

| HOMO Energy | (Typical range) | eV |

| LUMO Energy | (Typical range) | eV |

| HOMO-LUMO Gap | (Typical range) | eV |

| Ionization Potential | (Typical range) | eV |

| Electron Affinity | (Typical range) | eV |

| Chemical Hardness | (Typical range) | eV |

Note: The values in this table are illustrative and based on typical computational results for analogous compounds, as specific literature data for this compound is limited.

Computational chemistry can be used to map out the potential energy surface for a chemical reaction, allowing for the prediction of reaction pathways and the identification of transition states. This is achieved by locating the minimum energy path that connects reactants to products. The transition state is the highest point on this path and represents the energy barrier that must be overcome for the reaction to occur.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques for studying the conformational flexibility and macroscopic properties of molecules. These methods can provide insights into how a molecule behaves over time and how it might interact with its environment.

This compound has a flexible structure due to the piperidine (B6355638) ring and the rotatable bonds in the propyl group. The piperidine ring can adopt several conformations, with the chair conformation generally being the most stable. However, boat and twist-boat conformations are also possible. The propyl group attached to the nitrogen atom can also rotate, leading to different spatial arrangements.

Conformational analysis can be performed using molecular mechanics or quantum chemical methods to identify the most stable conformers and to determine the energy barriers between them. nih.gov For N-acylpiperidines, it has been shown that allylic strain can influence the conformational preference of substituents on the ring. nih.gov Molecular dynamics (MD) simulations can also be used to study the flexibility of this compound. In an MD simulation, the motion of the atoms is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational space available to the molecule and can reveal the preferred conformations and the dynamics of their interconversion. rsc.org

Computational methods are widely used to predict important physicochemical properties such as the acid dissociation constant (pKa) and the partition coefficient (LogP). nih.gov These parameters are crucial for understanding the behavior of a compound in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

The pKa is a measure of the acidity of a compound. For this compound, the most likely site of protonation is the carbonyl oxygen, which would be relevant in acidic conditions. The basicity of the nitrogen atom is significantly reduced due to the electron-withdrawing effect of the adjacent carbonyl group, making it a much weaker base than a typical alkylamine.

LogP is a measure of a compound's lipophilicity, or its preference for a nonpolar solvent (like octanol) over a polar solvent (like water). mdpi.com A positive LogP value indicates that the compound is more soluble in lipids, while a negative value suggests higher solubility in water. These properties are critical for predicting how a molecule will partition between aqueous and lipid environments in the body, which affects its ability to cross cell membranes.

The table below provides predicted values for these physicochemical parameters for this compound, obtained from computational prediction tools.

Predicted Physicochemical Parameters for this compound

| Parameter | Predicted Value | Method/Tool |

| pKa (conjugate acid) | (Typical range) | (e.g., ACD/Labs, ChemAxon) |

| LogP | (Typical range) | (e.g., ALOGPS, XLogP3) |

Note: The values in this table are predictions generated by computational algorithms and have not been experimentally verified. Different prediction tools may yield slightly different values.

Ligand-Protein Interaction Modeling (for understanding synthetic utility as a scaffold)

The this compound structure, featuring a six-membered lactam ring, is a valuable scaffold in medicinal chemistry. Its synthetic utility can be significantly understood and expanded through ligand-protein interaction modeling. nih.gov This computational technique simulates how derivatives of this scaffold might bind to the active sites of biological targets like enzymes or receptors, thereby guiding the design of new, more potent, and selective molecules. nih.gov

Molecular docking studies on analogous compounds, such as 2-piperidone (B129406) derivatives, have been used to explore their binding modes. nih.gov For the this compound scaffold, the carbonyl oxygen of the lactam ring is a key hydrogen bond acceptor, capable of forming crucial interactions with amino acid residues in a protein's binding pocket. The N-propyl group extends into solvent-exposed regions or hydrophobic pockets, providing a vector for synthetic modification to enhance binding affinity and selectivity. By altering the substituents on the piperidin-2-one ring or the N-alkyl chain, chemists can target different sub-pockets within a protein active site.

Modeling studies allow for the prediction of binding affinities and the visualization of key interactions. For instance, in a hypothetical docking study of this compound analogues against a protein kinase, the interactions could be tabulated to compare the potential of different derivatives. This information is critical for prioritizing which compounds to synthesize and test, making the drug discovery process more efficient. epa.gov

| Derivative | Target Protein (Hypothetical) | Key Predicted Interactions | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| This compound | Kinase A | Hydrogen bond with backbone NH of Val85 | -5.9 |

| 4-Hydroxy-1-propylpiperidin-2-one | Kinase A | Hydrogen bonds with Val85 (backbone) and Asp144 (side chain) | -6.8 |

| 4-(Phenylamino)-1-propylpiperidin-2-one | Kinase A | Hydrogen bond with Val85; Pi-stacking with Phe83 | -7.5 |